molecular formula C10H13NO B13049246 (1R)-1-(2-Methoxyphenyl)prop-2-enylamine

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine

Katalognummer: B13049246
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: LHCHYYIHARJJIL-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine chain. The (1R) configuration indicates the specific stereochemistry of the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenylacetonitrile with an appropriate alkyl halide, followed by reduction of the nitrile group to an amine. The reaction conditions typically involve the use of strong bases and reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted phenylpropylamines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, altering their activity. The methoxy group and amine functionality could play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(2-Hydroxyphenyl)prop-2-enylamine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R)-1-(2-Methylphenyl)prop-2-enylamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1R)-1-(2-Methoxyphenyl)prop-2-enylamine may impart unique electronic and steric properties, influencing its reactivity and interaction with other molecules.

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1

InChI-Schlüssel

LHCHYYIHARJJIL-SECBINFHSA-N

Isomerische SMILES

COC1=CC=CC=C1[C@@H](C=C)N

Kanonische SMILES

COC1=CC=CC=C1C(C=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.